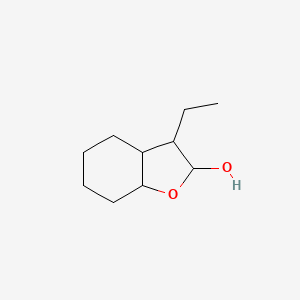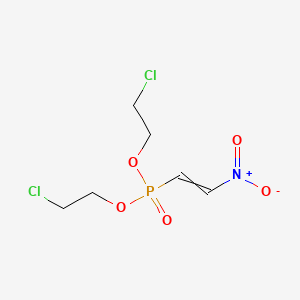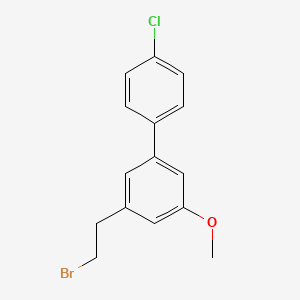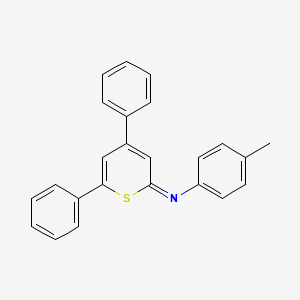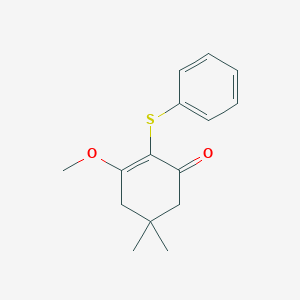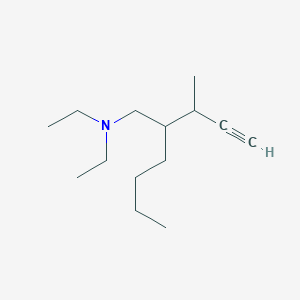
2-(But-3-yn-2-yl)-N,N-diethylhexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(But-3-yn-2-yl)-N,N-diethylhexan-1-amine is an organic compound with a unique structure that includes an alkyne group and a tertiary amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-yn-2-yl)-N,N-diethylhexan-1-amine typically involves the reaction of but-3-yn-2-yl bromide with N,N-diethylhexan-1-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(But-3-yn-2-yl)-N,N-diethylhexan-1-amine can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation.
Substitution: The amine group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
2-(But-3-yn-2-yl)-N,N-diethylhexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(But-3-yn-2-yl)-N,N-diethylhexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The alkyne group can participate in click chemistry reactions, while the amine group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Hexanoic acid, but-3-yn-2-yl ester
- Glutaric acid, but-3-yn-2-yl 2-isopropylphenyl ester
Comparison
2-(But-3-yn-2-yl)-N,N-diethylhexan-1-amine is unique due to its combination of an alkyne group and a tertiary amine. This structural feature allows it to participate in a wide range of chemical reactions and interact with various molecular targets. In contrast, similar compounds like hexanoic acid, but-3-yn-2-yl ester, and glutaric acid, but-3-yn-2-yl 2-isopropylphenyl ester, may have different reactivity and applications due to their distinct functional groups and molecular structures.
Properties
CAS No. |
61753-68-2 |
|---|---|
Molecular Formula |
C14H27N |
Molecular Weight |
209.37 g/mol |
IUPAC Name |
2-but-3-yn-2-yl-N,N-diethylhexan-1-amine |
InChI |
InChI=1S/C14H27N/c1-6-10-11-14(13(5)7-2)12-15(8-3)9-4/h2,13-14H,6,8-12H2,1,3-5H3 |
InChI Key |
XZMVSDDGJAKMSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CN(CC)CC)C(C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Piperidin-1-yl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B14561793.png)

![N~1~-Ethyl-N~1~-[(furan-2-yl)methyl]ethane-1,2-diamine](/img/structure/B14561797.png)
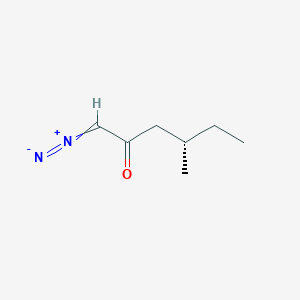
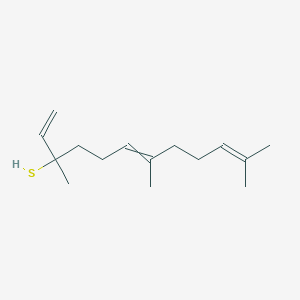
![1,4-Dihydrobenzo[g]phthalazine](/img/structure/B14561824.png)
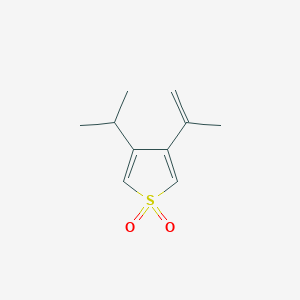

![2-[(4-Azidophenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14561842.png)
